molecular formula C19H34N2O8 B15201261 (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected

(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected

Cat. No.: B15201261
M. Wt: 418.5 g/mol
InChI Key: RRYRIZUHIYXNAW-GYDOPSIJSA-N
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Description

(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected is a complex organic compound that has gained attention in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is protected by a tert-butyloxycarbonyl (BOC) group, which is commonly used to protect amines in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected typically involves multiple steps. The initial step often includes the formation of the piperidine ring, followed by the introduction of the aminomethyl group. The diethoxy groups are then added to the piperidine ring. Finally, the compound is protected with a BOC group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are carefully controlled to maintain the integrity of the compound and to prevent the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary amine.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interactions between these compounds and various biological targets, such as enzymes and receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs that target specific pathways in the body.

Industry

In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected involves its interaction with specific molecular targets in the body. The aminomethyl group can form hydrogen bonds with various biological molecules, while the piperidine ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected has a unique combination of functional groups that provide it with distinct chemical and biological properties. The presence of the BOC group offers protection during synthesis, allowing for more complex chemical modifications.

Properties

Molecular Formula

C19H34N2O8

Molecular Weight

418.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;tert-butyl (2S)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate

InChI

InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12H,6-11,16H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m0./s1

InChI Key

RRYRIZUHIYXNAW-GYDOPSIJSA-N

Isomeric SMILES

CCOC1(CCN([C@@H](C1)CN)C(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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